5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is a heterocyclic compound featuring a bithiopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiopyran derivative, formylation and subsequent carboxylation reactions can be employed to introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scalable synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of green chemistry principles could be explored .
Chemical Reactions Analysis
Types of Reactions
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5’-Carboxy-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Reduction: 5’-Hydroxymethyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups may play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-furanboronic acid
- 5-Formyl-2-thienylboronic acid
- 5-Formyl-2-furancarboxylic acid
Uniqueness
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is unique due to its bithiopyran core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of advanced materials .
Properties
Molecular Formula |
C12H10O3S2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
6-(3-formyl-2H-thiopyran-6-yl)-2H-thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S2/c13-5-8-1-3-10(16-6-8)11-4-2-9(7-17-11)12(14)15/h1-5H,6-7H2,(H,14,15) |
InChI Key |
CGZBGYGABQSCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=C(S1)C2=CC=C(CS2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.